molecular formula C9H7IN2O2 B12277944 methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B12277944
M. Wt: 302.07 g/mol
InChI Key: HZYDEEWKSXJMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylicacidmethylester is a heterocyclic compound that features an iodine atom attached to a pyrrolo[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylicacidmethylester typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylicacidmethylester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylicacidmethylester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylicacidmethylester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Iodo-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylicacidmethylester is unique due to the presence of the carboxylic acid methyl ester group, which can influence its reactivity and solubility. This functional group can also provide additional sites for chemical modification, making the compound versatile for various applications .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)

InChI Key

HZYDEEWKSXJMNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CN2)I

Origin of Product

United States

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